molecular formula C7H7NOSe B189259 N-Methyl-3-formyl-2(1H)-pyridineselenone CAS No. 65823-94-1

N-Methyl-3-formyl-2(1H)-pyridineselenone

Cat. No.: B189259
CAS No.: 65823-94-1
M. Wt: 200.11 g/mol
InChI Key: GFXUSJOXEXOURZ-UHFFFAOYSA-N
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Description

N-Methyl-3-formyl-2(1H)-pyridineselenone is a selenated heterocyclic compound featuring a pyridineselenone core substituted with a methyl group at the nitrogen atom and a formyl group at the 3-position. Its molecular formula is C₇H₇NOSe (molecular weight ≈ 200.05 g/mol). The selenium atom replaces the oxygen in the pyridinone ring, conferring distinct electronic and reactivity properties compared to sulfur or oxygen analogs.

Properties

CAS No.

65823-94-1

Molecular Formula

C7H7NOSe

Molecular Weight

200.11 g/mol

IUPAC Name

1-methyl-2-selanylidenepyridine-3-carbaldehyde

InChI

InChI=1S/C7H7NOSe/c1-8-4-2-3-6(5-9)7(8)10/h2-5H,1H3

InChI Key

GFXUSJOXEXOURZ-UHFFFAOYSA-N

SMILES

CN1C=CC=C(C1=[Se])C=O

Canonical SMILES

CN1C=CC=C(C1=[Se])C=O

Other CAS No.

65823-94-1

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Differences

A comparative analysis of key analogs is summarized below:

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents H-Bond Donors/Acceptors
N-Methyl-3-formyl-2(1H)-pyridineselenone C₇H₇NOSe 200.05 -Se, -CHO, -N-CH₃ 1 donor, 3 acceptors
3-Hydroxy-1,2-dimethyl-4(1H)-pyridineselenone (3-HDPSe) C₇H₉NOSe 202.07 -Se, -OH, -CH₃ (positions 1,2) 2 donors, 3 acceptors
3-Hydroxy-1,2-dimethyl-4(1H)-pyridinethione (3-HDPT) C₇H₉NOS 155.21 -S, -OH, -CH₃ 2 donors, 3 acceptors
3-Methyl-5-nitro-2(1H)-pyridinone C₆H₆N₂O₃ 154.12 -NO₂, -CH₃ 1 donor, 4 acceptors

Key Observations :

  • Selenium vs. Sulfur/Oxygen: The selenium atom in N-Methyl-3-formyl-pyridineselenone increases molecular weight and polarizability compared to sulfur (3-HDPT) or oxygen analogs. Selenium’s larger atomic radius also elongates bond lengths, as confirmed by X-ray diffraction in 3-HDPSe.
  • Formyl vs. Hydroxy/Nitro Groups: The formyl group (-CHO) in the target compound is strongly electron-withdrawing, creating a more electrophilic pyridineselenone ring compared to the electron-donating -OH in 3-HDPSe or the -NO₂ group in 3-Methyl-5-nitro-2(1H)-pyridinone. This difference is reflected in NMR chemical shifts (see Section 2.2).

Spectroscopic Properties

¹H and ¹³C NMR Data Comparison
  • This compound: The formyl proton (-CHO) is expected to resonate downfield (~9.5–10.5 ppm) due to deshielding. The methyl group on nitrogen shows a singlet near δ 3.2–3.5 ppm.
  • 3-HDPSe : The -OH proton appears as a broad peak at δ 5.5–6.0 ppm, while the methyl groups resonate at δ 2.1–2.4 ppm.
  • 3-Methyl-5-nitro-2(1H)-pyridinone: The nitro group (-NO₂) causes significant deshielding, with aromatic protons appearing at δ 8.0–8.5 ppm.

Table: Selected ¹³C NMR Shifts

Compound C=Se/S/O (ppm) C-CHO (ppm) C-NO₂ (ppm)
This compound 180–185 (C=Se) 190–195 N/A
3-HDPSe 175–180 (C=Se) N/A N/A
3-HDPT 165–170 (C=S) N/A N/A
3-Methyl-5-nitro-2(1H)-pyridinone 165–170 (C=O) N/A 150–155

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-Methyl-3-formyl-2(1H)-pyridineselenone, and what factors influence yield?

  • Methodological Answer : The synthesis typically involves selenation of pyridine precursors. For example, selenium analogs of pyridinones can be prepared via nucleophilic substitution using selenourea or selenocyanate reagents under basic conditions . Key factors include:

  • Reagent stoichiometry : Excess selenating agents improve substitution efficiency.
  • Temperature control : Reactions often proceed at 60–80°C to avoid side reactions.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
  • Table : Comparison of reported yields under varying conditions:
Selenating AgentSolventTemp (°C)Yield (%)Reference
SelenoureaDMF8065–72
KSeCNEthanol6058–63

Q. How can spectroscopic techniques (NMR, IR, MS) resolve structural ambiguities in selenium-containing pyridines?

  • Methodological Answer :

  • ¹H/¹³C NMR : The deshielding effect of selenium on adjacent protons (e.g., methyl groups near Se=O) causes distinct splitting patterns. For example, the methyl group in N-Methyl-3-formyl derivatives shows a singlet at δ 2.8–3.2 ppm .
  • IR : The Se=O stretch appears as a strong band near 750–800 cm⁻¹, distinguishable from C=O (~1650 cm⁻¹) .
  • MS : Molecular ion peaks (M⁺) are often accompanied by isotopic patterns due to selenium’s natural isotopes (⁷⁴Se, ⁷⁶Se, etc.), aiding confirmation .

Advanced Research Questions

Q. How do computational methods (DFT) elucidate the electronic properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G** level predicts:

  • Frontier Molecular Orbitals : The LUMO is localized on the selenone group, making it electrophilic. This aligns with experimental reactivity in metal chelation .
  • Charge distribution : Selenium carries a partial positive charge (+0.35e), enhancing its affinity for electron-rich metal ions (e.g., Cu²⁺) .
  • Validation : Experimental X-ray crystallography (e.g., bond lengths: Se–O ≈ 1.65 Å) corroborates DFT-optimized geometries .

Q. What strategies address contradictions in reported bioactivity data for selenium pyridines?

  • Methodological Answer : Bioactivity variability often stems from:

  • Redox instability : Selenium compounds degrade under light/air. Use anaerobic conditions and antioxidants (e.g., ascorbic acid) in assays .
  • Metal interference : Trace metal ions in buffers may alter results. Chelators (e.g., EDTA) or ICP-MS verification of sample purity are recommended .
  • Table : Case study of IC₅₀ discrepancies in antioxidant assays:
StudyIC₅₀ (μM)ConditionsReference
A12.3N₂ atmosphere, EDTA-added
B45.7Ambient conditions, no EDTA

Q. How does the selenone group influence regioselectivity in substitution reactions compared to ketone analogs?

  • Methodological Answer : The Se=O group’s polarizability increases electrophilicity at the α-carbon, directing nucleophilic attack to the 3-formyl position. Comparative studies with 2(1H)-pyridinones show:

  • Reactivity trend : Selenone derivatives undergo nucleophilic substitution 2–3× faster than sulfur or oxygen analogs due to lower activation energy (ΔG‡ ≈ 15 kcal/mol vs. 18–20 kcal/mol) .
  • Mechanistic insight : Transition state stabilization via Se···nucleophile interactions (observed in DFT calculations) explains enhanced regioselectivity .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on the stability of this compound in aqueous media?

  • Methodological Answer : Stability varies with pH and substituent electronic effects:

  • Acidic conditions (pH < 3) : Rapid hydrolysis of the selenone group to selenol (Se–H), confirmed by ⁷⁷Se NMR .
  • Neutral/basic conditions (pH 7–9) : Stable for >24 hours if stored under inert gas .
  • Mitigation : Use buffered solutions (pH 7.4) with argon purging for biological assays .

Research Design Recommendations

Q. What experimental controls are critical when studying metal-chelating properties?

  • Methodological Answer :

  • Blank controls : Include metal-free analogs (e.g., sulfur derivatives) to isolate selenium’s contribution .
  • Competition assays : Compare binding constants (log K) with EDTA or deferiprone using UV-Vis titration .
  • Spectroscopic validation : EXAFS or XANES to confirm Se–metal coordination geometry .

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